4-(1-methyl-1H-pyrazol-4-yl)-2-(5-phenyl-1,2-oxazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
4-(1-methyl-1H-pyrazol-4-yl)-2-(5-phenyl-1,2-oxazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a combination of pyrazole, oxazole, and tetrahydroisoquinoline moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-2-(5-phenyl-1,2-oxazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. The starting materials might include 1-methyl-1H-pyrazole, 5-phenyl-1,2-oxazole-3-carboxylic acid, and tetrahydroisoquinoline derivatives. Common synthetic routes could involve:
Formation of the pyrazole ring: This might be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Formation of the oxazole ring: This could involve cyclization of α-hydroxy ketones with amides.
Coupling reactions: The final compound might be synthesized through coupling reactions such as Suzuki or Heck coupling, involving palladium catalysts.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole or tetrahydroisoquinoline moieties.
Reduction: Reduction reactions could be used to modify the oxazole ring or reduce any nitro groups present.
Substitution: Electrophilic or nucleophilic substitution reactions might be used to introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be investigated for its potential as an enzyme inhibitor or receptor agonist/antagonist.
Medicine
Medicinally, compounds with similar structures are often explored for their potential as anti-inflammatory, anti-cancer, or anti-microbial agents.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-2-(5-phenyl-1,2-oxazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
Comparison with Similar Compounds
Similar Compounds
4-(1-methyl-1H-pyrazol-4-yl)-2-(5-phenyl-1,2-oxazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline: can be compared with other compounds featuring pyrazole, oxazole, and tetrahydroisoquinoline moieties.
1-methyl-1H-pyrazole derivatives: Known for their anti-inflammatory and anti-cancer properties.
5-phenyl-1,2-oxazole derivatives: Often explored for their antimicrobial activities.
Tetrahydroisoquinoline derivatives: Investigated for their neuroprotective and anti-addictive properties.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct pharmacophores, which might confer a unique spectrum of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-26-13-18(12-24-26)20-15-27(14-17-9-5-6-10-19(17)20)23(28)21-11-22(29-25-21)16-7-3-2-4-8-16/h2-13,20H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIDKFBXVIXGME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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